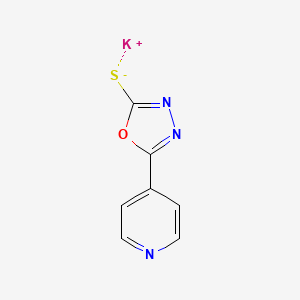

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that features a 1,3,4-oxadiazole ring attached to a pyridine ring and a thiolate group. This compound is known for its luminescent properties, making it useful in various biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with potassium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or organic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted pyridine derivatives.

Complexation: Metal coordination complexes.

Applications De Recherche Scientifique

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Its luminescent properties make it useful in imaging and diagnostic applications.

Industry: Used in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can catalyze the oxygen-independent regioselective hydroxylation of sterols .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Pyridyl)-1,3,4-oxadiazol-2-thiol: Similar structure but lacks the potassium thiolate group.

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a carboxylate group instead of a thiolate group.

Uniqueness

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a potassium thiolate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Activité Biologique

Potassium 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate is a compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyridine ring , an oxadiazole ring , and a potassium thiolate group . This combination results in distinct chemical properties that are advantageous for various biological applications. The compound's molecular formula is C7H4KN3OS with a molecular weight of 201.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to altered metabolic pathways.

- Receptor Interaction : It may activate or inhibit receptors involved in cellular signaling pathways.

- Antioxidant Activity : The thiolate group contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| 5b | U-937 | <10 | Cell cycle arrest at G0-G1 phase |

| This compound | CEM-13 | Sub-micromolar | Enzyme inhibition and receptor modulation |

These studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of p53 and caspase pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown activity against various strains of bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis (Mtb) | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Study on Anticancer Activity

A notable study explored the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to significant cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptotic cells following treatment, correlating with elevated levels of pro-apoptotic factors like p53 .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. The study reported that this compound exhibited potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Propriétés

IUPAC Name |

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS.K/c12-7-10-9-6(11-7)5-1-3-8-4-2-5;/h1-4H,(H,10,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZYNQUVLZHCGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.